Guanisoquin falls under the category of guanidine derivatives, which are characterized by the presence of the guanidine functional group. This classification places it among compounds that exhibit strong basic properties and can act as ligands in metal-catalyzed reactions, thereby playing a crucial role in organic synthesis and pharmaceutical development.
The synthesis of guanisoquin involves several methodologies that focus on the formation of guanidine derivatives. Key synthetic routes include:
Industrial Production: In industrial settings, guanisoquin is typically produced through the guanylation of various amines with cyanamide, utilizing catalytic amounts of scandium (III) triflate in aqueous environments. This method is noted for its mild reaction conditions and high yields.
Guanisoquin's molecular structure is defined by its guanidine core, which consists of a central carbon atom bonded to two amino groups and one imino group. The structural formula can be represented as follows:
Where represents various substituents that can modify its properties and reactivity. The compound's three-dimensional conformation significantly influences its biological activity and interaction with biological targets.
Guanisoquin participates in various chemical reactions due to its basic nature and functional groups:
The mechanism of action of guanisoquin primarily involves its role as an antihypertensive agent. It acts by:
This dual mechanism not only lowers blood pressure but also contributes to its effectiveness in treating hypertension-related conditions.
Guanisoquin exhibits several notable physical and chemical properties:
Guanisoquin has diverse applications across several scientific fields:
Guanisoquin is defined by the empirical formula C₁₀H₁₂BrN₃, indicating a composition of 10 carbon atoms, 12 hydrogen atoms, 1 bromine atom, and 3 nitrogen atoms. This yields a molecular weight of 254.126 g/mol, calculated as follows:
Table 1: Atomic Composition of Guanisoquin
Element | Count | Atomic Mass (g/mol) | Contribution (g/mol) |
---|---|---|---|
Carbon | 10 | 12.011 | 120.110 |
Hydrogen | 12 | 1.008 | 12.096 |
Bromine | 1 | 79.904 | 79.904 |
Nitrogen | 3 | 14.007 | 42.021 |
Total | 254.126 |
The presence of bromine suggests potential reactivity in electrophilic substitutions, while the nitrogen-rich structure implies possible hydrogen-bonding capabilities [1].
Guanisoquin is achiral due to the absence of stereocenters (chiral centers). Key structural features confirming achirality include:
The SMILES (Simplified Molecular Input Line Entry System) notation for Guanisoquin is:
BrC1=CC=CC(=C1)CNC(=N)N
This string encodes:
BrC1=CC=CC=C1
). CN
). C(=N)N
) [4] [9]. The InChIKey (International Chemical Identifier Key), a hashed version of the full InChI, is:
InChIKey=ODGCEKQDUJQPBZ-UHFFFAOYSA-N
This 27-character key provides a unique, standardized identifier for databases. The first 14 characters (ODGCEKQDUJQPBZ
) represent the molecular skeleton, while the remainder (UHFFFAOYSA-N
) encodes protonation, stereochemistry, and isotopic data [4] [8] [9].
Table 2: Structural Comparison with Related Compounds
Property | Guanisoquin | Guanfacine |
---|---|---|
Empirical Formula | C₁₀H₁₂BrN₃ | C₉H₉Cl₂N₃O |
Molecular Weight | 254.126 g/mol | 246.09 g/mol |
Core Structure | Bromobenzene + Guanidine | Dichlorophenyl + Guanidine |
Chirality | Achiral | Achiral |
The structural data confirms Guanisoquin as a brominated aromatic guanidine derivative. Its bromine atom distinguishes it from pharmacologically active analogs like Guanfacine (a dichlorinated derivative used for hypertension and ADHD) [2] [5]. While Guanisoquin’s biological activities remain uncharacterized in the available literature, its structure suggests potential interactions with biomolecular targets, particularly those recognizing guanidine motifs (e.g., receptors or enzymes) [1] [6].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8